molecular formula C15H14S B584471 2-Propyldibenzothiophene CAS No. 147792-30-1

2-Propyldibenzothiophene

Cat. No. B584471
CAS RN: 147792-30-1
M. Wt: 226.337
InChI Key: YZWKFCFQDAGRAY-UHFFFAOYSA-N
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Description

2-Propyldibenzothiophene is a derivative of Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . The chemical formula of DBT is C12H8S . This compound, on the other hand, has a propyl group attached to it, making its chemical formula C11H12S .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its parent compound, Dibenzothiophene. Dibenzothiophene has a tricyclic structure with two benzene rings fused to a central thiophene ring . The this compound would have a similar structure, but with a propyl group attached .

Scientific Research Applications

  • Pharmaceuticals and Selective Estrogen Receptor Modulators (SERMs) :

    • Raloxifene, a 2-arylbenzothiophene derivative, is studied for its potential in treating postmenopausal osteoporosis and for its selective estrogen receptor modulating properties. This compound demonstrates significant in vivo efficacy on bone and cholesterol metabolism without estrogen-like stimulation of uterine tissue (Grese et al., 1998).
    • Modifications to the 2-arylbenzothiophene core of raloxifene have been explored to enhance its binding to estrogen receptors and inhibit breast cancer cell proliferation (Grese et al., 1997).
  • Cancer Research :

    • 2-Hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240) is a potential anticancer drug. Its stability and photodegradation properties under various conditions have been studied, providing insights into its suitability for clinical use (Silchenko et al., 2003).
    • 2-Phenylbenzothiazoles, including fluorinated derivatives, show potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
  • Chemical Synthesis and Material Science :

    • Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes, including 2-arylthiophenes, has been developed, providing a new synthetic strategy in chemistry (Hu et al., 2012).
    • New alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers have been synthesized for applications in bulk heterojunction polymer solar cells (Chakravarthi et al., 2014).
  • Environmental and Bioresource Technology :

    • The effects of 2-hydroxybiphenyl, a product of dibenzothiophene desulfurization, on microbial cell growth and desulfurization activity have been investigated, highlighting its environmental impact and potential in bioremediation (Chen et al., 2008).
  • Corrosion Inhibition :

    • Studies on thiazole and thiadiazole derivatives, including those related to dibenzothiophene, have been conducted to evaluate their performance as corrosion inhibitors for iron, utilizing quantum chemical and molecular dynamics simulations (Kaya et al., 2016).

properties

IUPAC Name

2-propyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKFCFQDAGRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703383
Record name 2-Propyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147792-30-1
Record name 2-Propyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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